Lys-CoA TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lysine-Coenzyme A Trifluoroacetate involves the conjugation of lysine with coenzyme A, followed by the addition of trifluoroacetate. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product. The reaction conditions often include the use of organic solvents, such as dimethyl sulfoxide, and catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of Lysine-Coenzyme A Trifluoroacetate involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the purification of the compound through techniques such as high-performance liquid chromatography and crystallization to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Lysine-Coenzyme A Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Lysine-Coenzyme A Trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone acetyltransferases and their role in epigenetic regulation.
Biology: Employed in research to understand the regulation of gene expression and the impact of histone acetylation on cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation, such as cancer and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone acetyltransferases
Wirkmechanismus
Lysine-Coenzyme A Trifluoroacetate exerts its effects by inhibiting the activity of p300 histone acetyltransferase. This enzyme catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, leading to the activation of gene transcription. By inhibiting p300, Lysine-Coenzyme A Trifluoroacetate prevents the acetylation of histones, thereby suppressing transcriptional activation and altering gene expression .
Vergleich Mit ähnlichen Verbindungen
Lysine-Coenzyme A Trifluoroacetate is unique in its high specificity for p300 histone acetyltransferase compared to other inhibitors. Similar compounds include:
PCAF Inhibitors: These inhibitors target the PCAF histone acetyltransferase but lack the high specificity for p300.
CBP Inhibitors: These compounds inhibit the CBP histone acetyltransferase, which shares similarities with p300 but has distinct functions.
GCN5 Inhibitors: These inhibitors target the GCN5 histone acetyltransferase, another member of the histone acetyltransferase family
Lysine-Coenzyme A Trifluoroacetate’s unique specificity for p300 makes it a valuable tool for studying the specific roles of this enzyme in epigenetic regulation and transcriptional activation.
Eigenschaften
Molekularformel |
C33H54F3N10O21P3S |
---|---|
Molekulargewicht |
1108.8 g/mol |
IUPAC-Name |
[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H53N10O19P3S.C2HF3O2/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41;3-2(4,5)1(6)7/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51);(H,6,7)/t18-,19+,23+,24+,25-,30+;/m0./s1 |
InChI-Schlüssel |
SGCAYGMHHNOYEY-JPBLFTSTSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.